molecular formula C15H14BrClN2 B11978703 6-Chloro-2-(2,4-dimethylphenyl)imidazo(1,2-A)pyridine hydrobromide

6-Chloro-2-(2,4-dimethylphenyl)imidazo(1,2-A)pyridine hydrobromide

Cat. No.: B11978703
M. Wt: 337.64 g/mol
InChI Key: MJFURNZBIAUGFS-UHFFFAOYSA-N
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Description

6-Chloro-2-(2,4-dimethylphenyl)imidazo(1,2-A)pyridine hydrobromide is a chemical compound with the molecular formula C15H14BrClN2. It is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science .

Preparation Methods

The synthesis of 6-Chloro-2-(2,4-dimethylphenyl)imidazo(1,2-A)pyridine hydrobromide typically involves the reaction of 2,4-dimethylphenylamine with 2-chloropyridine in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine core. The final step involves the addition of hydrobromic acid to form the hydrobromide salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

6-Chloro-2-(2,4-dimethylphenyl)imidazo(1,2-A)pyridine hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-2-(2,4-dimethylphenyl)imidazo(1,2-A)pyridine hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2,4-dimethylphenyl)imidazo(1,2-A)pyridine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

6-Chloro-2-(2,4-dimethylphenyl)imidazo(1,2-A)pyridine hydrobromide can be compared with other similar compounds, such as:

  • 6-Chloro-2-(4-ethylphenyl)imidazo(1,2-A)pyridine hydrobromide
  • 6-Chloro-2-(4-(difluoromethoxy)phenyl)imidazo(1,2-A)pyridine hydrobromide
  • 2-(2,4-dichloro-phenyl)-imidazo(1,2-A)pyridine

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties .

Properties

Molecular Formula

C15H14BrClN2

Molecular Weight

337.64 g/mol

IUPAC Name

6-chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine;hydrobromide

InChI

InChI=1S/C15H13ClN2.BrH/c1-10-3-5-13(11(2)7-10)14-9-18-8-12(16)4-6-15(18)17-14;/h3-9H,1-2H3;1H

InChI Key

MJFURNZBIAUGFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl)C.Br

Origin of Product

United States

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